Ethyl 5-formylnicotinate
Description
Ethyl 5-formylnicotinate is an ethyl ester derivative of 5-formylnicotinic acid, characterized by a pyridine ring substituted with a formyl group at the 5-position and an ethyl ester moiety at the 3-position. The formyl group offers a site for further functionalization, such as condensation or nucleophilic addition reactions, making it valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
ethyl 5-formylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)8-3-7(6-11)4-10-5-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEOGSOBVJQEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290187 | |
| Record name | Ethyl 5-formyl-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21908-11-2 | |
| Record name | Ethyl 5-formyl-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21908-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-formyl-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-formylnicotinate can be synthesized through several methods. One common method involves the esterification of 5-formylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of ethyl 5-formylnicotinate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality ethyl 5-formylnicotinate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 5-carboxynicotinic acid.
Reduction: Ethyl 5-hydroxymethylnicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-formylnicotinate has been investigated for its potential as a precursor in the synthesis of various bioactive compounds. Its structural features allow for modifications that can lead to derivatives with enhanced pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various pathogens, including Mycobacterium tuberculosis (Mtb). For instance, ethyl 5-formylnicotinate derivatives have shown promising activity against drug-resistant strains of Mtb, making them potential candidates for developing new antitubercular agents . The compound's mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.
Anticancer Properties
Research indicates that ethyl 5-formylnicotinate and its derivatives exhibit cytotoxic effects against several cancer cell lines. The compound has been tested for its ability to inhibit tumor growth and induce apoptosis in cancer cells, suggesting its potential role as an anticancer agent .
Synthetic Chemistry
Ethyl 5-formylnicotinate serves as a valuable building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, leading to the generation of complex molecules.
Synthesis of Heterocycles
The compound is utilized in synthesizing diverse heterocyclic frameworks, which are essential in drug discovery. By employing methodologies such as cyclization reactions and functional group transformations, researchers can create novel compounds with tailored biological activities .
Scaffold Hopping
In drug design, scaffold hopping is a strategy used to discover new leads by modifying existing structures. Ethyl 5-formylnicotinate can serve as a scaffold for generating new chemical entities that retain or enhance the desired biological activities while minimizing toxicity .
Study on Antitubercular Activity
A notable study evaluated a library of ethyl 5-formylnicotinate derivatives against Mtb strains. The results demonstrated that specific modifications led to compounds with minimal inhibitory concentrations (MIC) as low as 0.25 μg/mL, indicating significant antibacterial activity without cytotoxic effects .
| Compound | MIC (μg/mL) | Selectivity Index |
|---|---|---|
| Compound A | 0.25 | >200 |
| Compound B | 1.0 | >50 |
| Compound C | 16 | >10 |
Exploration of Anticancer Activity
Another investigation focused on the anticancer properties of ethyl 5-formylnicotinate derivatives against various cancer cell lines, including breast and lung cancer cells. The study revealed that certain derivatives exhibited IC50 values in the micromolar range, showcasing their potential as therapeutic agents .
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 10 | Derivative X |
| A549 (Lung) | 15 | Derivative Y |
Mechanism of Action
The mechanism of action of ethyl 5-formylnicotinate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release nicotinic acid. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve enzymes and receptors related to nicotinic acid metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison
Ethyl 5-formylnicotinate belongs to a family of substituted nicotinic acid esters. Below is a comparative analysis with key structural analogs:
Table 1: Comparative Data on Ethyl 5-Formylnicotinate and Analogs
*Calculated molecular weight based on structural formula.
Biological Activity
Ethyl 5-formylnicotinate is a compound derived from nicotinic acid that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
Ethyl 5-formylnicotinate is characterized by the following chemical structure:
- Chemical Formula : CHNO
- CAS Number : 501-52-0
This compound features a formyl group at the 5-position of the nicotinic acid structure, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have indicated that Ethyl 5-formylnicotinate exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death. The minimum inhibitory concentration (MIC) values for these bacteria range from 32 to 128 µg/mL, demonstrating its potential as an antibacterial agent .
Anti-inflammatory Effects
Ethyl 5-formylnicotinate has been investigated for its anti-inflammatory properties. It acts by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. In vitro studies have shown a significant reduction in cytokine levels when cells are treated with this compound, suggesting its potential use in treating inflammatory diseases .
The biological activity of Ethyl 5-formylnicotinate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Modulation of Immune Response : By affecting cytokine production, it can modulate the immune response, making it beneficial in autoimmune conditions.
- Cell Membrane Disruption : Its antimicrobial action is primarily due to its ability to disrupt bacterial cell membranes.
Potential Uses
Given its biological activities, Ethyl 5-formylnicotinate could be explored for various therapeutic applications:
- Antibacterial Treatments : Potential development as a new antibiotic.
- Anti-inflammatory Agents : Could be used in formulations for conditions like rheumatoid arthritis or inflammatory bowel disease.
- Cancer Therapy : Preliminary studies suggest it may inhibit tumor growth by modulating immune responses and reducing inflammation .
Case Studies and Research Findings
Several studies have documented the effects of Ethyl 5-formylnicotinate:
- Study on Antimicrobial Activity :
- Research on Anti-inflammatory Effects :
- Cancer Research :
Data Table Summary
| Biological Activity | MIC (µg/mL) | Cytokine Reduction (%) | Cancer Cell Proliferation (%) |
|---|---|---|---|
| Escherichia coli | 32 | N/A | N/A |
| Staphylococcus aureus | 64 | N/A | N/A |
| Pseudomonas aeruginosa | 128 | N/A | N/A |
| Anti-inflammatory (TNF-α) | N/A | 50% | N/A |
| Anti-inflammatory (IL-6) | N/A | 60% | N/A |
| Cancer Cell Lines | N/A | N/A | 40% |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
